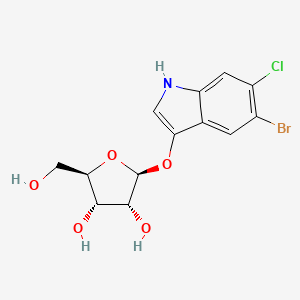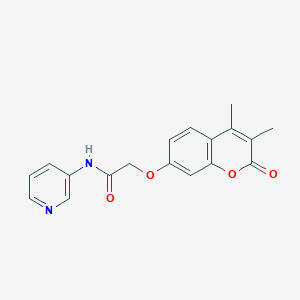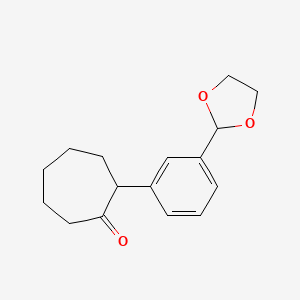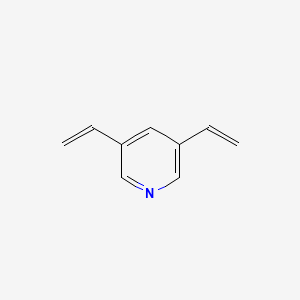
3,5-Diethenyl-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethenyl-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with ethenyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethenyl-pyridine typically involves the functionalization of pyridine derivatives. One common method is the cross-coupling reaction of 3,5-dibromopyridine with ethenylboronic acid using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diethenyl-pyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.
Reduction: Formation of 3,5-diethenylpiperidine.
Substitution: Formation of 3,5-dihalopyridine derivatives.
Applications De Recherche Scientifique
3,5-Diethenyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,5-Diethenyl-pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3,5-Dimethylpyridine: Similar structure but with methyl groups instead of ethenyl groups.
3,5-Diethylpyridine: Contains ethyl groups at the 3 and 5 positions.
3,5-Dibromopyridine: Features bromine atoms at the 3 and 5 positions.
Uniqueness: 3,5-Diethenyl-pyridine is unique due to the presence of ethenyl groups, which confer distinct reactivity and potential applications compared to its methyl, ethyl, or halogenated counterparts. The ethenyl groups enhance its ability to participate in polymerization reactions and form conjugated systems, making it valuable in materials science and organic electronics.
Propriétés
Numéro CAS |
36691-18-6 |
|---|---|
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3,5-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-9(4-2)7-10-6-8/h3-7H,1-2H2 |
Clé InChI |
SKXVLNBDHPLAIP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CN=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)


![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
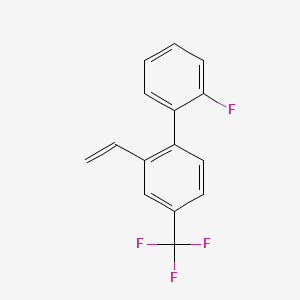
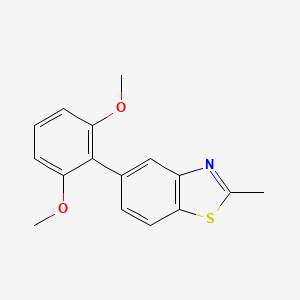
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)


